

# Potential off-target effects of BAY1125976

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BAY1125976 |           |
| Cat. No.:            | B605920    | Get Quote |

# **Technical Support Center: BAY1125976**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using **BAY1125976**, a selective allosteric inhibitor of AKT1 and AKT2.

# Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **BAY1125976**?

BAY1125976 is a potent and selective allosteric inhibitor of the serine/threonine kinases AKT1 and AKT2.[1][2] It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT, which prevents its phosphorylation by the upstream kinase PDK1.[2][3] This mechanism of action is distinct from ATP-competitive inhibitors and contributes to its high selectivity. The inhibition of AKT1/2 leads to a downstream blockade of the PI3K/AKT/mTOR signaling pathway, which can induce apoptosis and reduce cell proliferation in tumor cells where this pathway is overactive.[4]

Q2: What is the selectivity profile of **BAY1125976** against AKT isoforms and other kinases?

**BAY1125976** is highly selective for AKT1 and AKT2 over AKT3.[1][4][5] Extensive kinase profiling has demonstrated the high selectivity of **BAY1125976**. In broad screening panels of over 450 kinases, **BAY1125976** did not show significant inhibition of other kinases at a concentration of 10  $\mu$ M, indicating a very low potential for off-target kinase effects.

Q3: What are the potential on-target toxicities observed with **BAY1125976** in clinical settings?



In a Phase I clinical trial in patients with advanced solid tumors, the most common treatment-related adverse events were elevations in liver enzymes, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (AP), and γ-glutamyltransferase (γ-GT).[6][7] Hyperglycemia was also observed, although less frequently. [7] These effects are considered to be on-target toxicities resulting from the inhibition of the crucial PI3K/AKT/mTOR pathway in non-cancerous tissues like the liver, where it plays a key role in metabolic processes.

# Troubleshooting Guide Issue 1: Unexpected Cell Viability or Proliferation Results

If you observe unexpected results in your cell viability or proliferation assays, consider the following:

- Cell Line Sensitivity: The sensitivity of different cell lines to BAY1125976 can vary. Cell lines
  with activating mutations in the PI3K/AKT/mTOR pathway, such as PIK3CA mutations or loss
  of PTEN, are generally more sensitive.[4]
- On-Target Toxicity: At higher concentrations or with prolonged exposure, BAY1125976 may
  induce cytotoxicity even in cell lines that are not driven by the PI3K/AKT pathway due to the
  essential role of AKT in normal cell survival.

# Issue 2: Investigating Potential Hepatotoxicity in Preclinical Models

Given the clinical observations of elevated liver enzymes, it is prudent to assess the potential for hepatotoxicity in preclinical models.

 Experimental Approach: An in vitro hepatotoxicity assay using primary hepatocytes or liverderived cell lines (e.g., HepG2) can be employed. This allows for the assessment of key cytotoxicity markers.

# **Issue 3: Observing Alterations in Glucose Metabolism**



The on-target inhibition of AKT can lead to changes in glucose metabolism, as observed with hyperglycemia in clinical trials.

• Experimental Approach: A glucose uptake assay can be performed in your cell model to determine if **BAY1125976** affects the cellular uptake of glucose. This is particularly relevant as AKT2 is a key regulator of insulin-stimulated glucose uptake.

# **Quantitative Data**

Table 1: In Vitro Potency of BAY1125976 against AKT Isoforms

| Target | IC50 (nM) at 10 μM ATP | IC50 (nM) at 2 mM ATP |
|--------|------------------------|-----------------------|
| AKT1   | 5.2                    | 44                    |
| AKT2   | 18                     | 36                    |
| AKT3   | 427                    | Not Reported          |

Data sourced from Selleck Chemicals product page.[1]

# Experimental Protocols Protocol 1: General In Vitro Hepatotoxicity Assay

This protocol provides a general framework for assessing the hepatotoxicity of **BAY1125976** in a cell-based assay.

#### 1. Cell Culture:

 Culture primary hepatocytes or a suitable liver cell line (e.g., HepG2) in appropriate media and conditions until they reach a confluent monolayer in a multi-well plate.

#### 2. Compound Treatment:

- Prepare a dilution series of BAY1125976 in culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of **BAY1125976**. Include a vehicle control (e.g., DMSO).
- Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).



#### 3. Cytotoxicity Assessment:

- At the end of the incubation, assess cell viability using a standard method such as:
- MTT Assay: Measures mitochondrial metabolic activity.
- LDH Release Assay: Measures lactate dehydrogenase released from damaged cells into the culture medium.
- ATP Assay: Measures the intracellular ATP content as an indicator of cell viability.
- 4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the results to determine the IC50 (concentration at which 50% of cell viability is lost).

## **Protocol 2: General Glucose Uptake Assay**

This protocol outlines a general method for measuring glucose uptake in cells treated with **BAY1125976**.

- 1. Cell Culture and Serum Starvation:
- Plate cells in a multi-well format and allow them to adhere and grow.
- Before the assay, serum-starve the cells for a defined period (e.g., 4-16 hours) in a lowglucose medium to increase the sensitivity of the glucose uptake measurement.
- 2. Compound Treatment and Insulin Stimulation:
- Pre-incubate the cells with different concentrations of BAY1125976 for a specified time.
- To measure insulin-stimulated glucose uptake, add insulin to the appropriate wells and incubate for a short period (e.g., 15-30 minutes).
- 3. Glucose Uptake Measurement:
- Add a fluorescently-labeled glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., 3H-2-deoxyglucose) to the cells and incubate for a defined time (e.g., 10-60 minutes).
- Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).
- 4. Detection:







- If using a fluorescent analog, lyse the cells and measure the fluorescence using a plate reader.
- If using a radiolabeled analog, lyse the cells and measure the radioactivity using a scintillation counter.

#### 5. Data Analysis:

- Normalize the glucose uptake signal to the protein concentration in each well.
- Compare the glucose uptake in **BAY1125976**-treated cells to the vehicle-treated controls, both in the presence and absence of insulin.

### **Visualizations**





Click to download full resolution via product page

Caption: PI3K/AKT Signaling Pathway and Inhibition by BAY1125976.





Click to download full resolution via product page

Caption: Troubleshooting Workflow for Unexpected Results with BAY1125976.





Click to download full resolution via product page

Caption: Relationship between On-Target AKT2 Inhibition and Glucose Metabolism.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. BAY 1125976, a selective allosteric AKT1/2 inhibitor, exhibits high efficacy on AKT signaling-dependent tumor growth in mouse models PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 Dose Escalation Study of the Allosteric AKT Inhibitor BAY 1125976 in Advanced Solid Cancer—Lack of Association between Activating AKT Mutation and AKT Inhibition-Derived Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and development of a subtype-selective allosteric AKT inhibitor suitable for clinical development PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K-AKT-mTOR Pathway: The Potential of BAY 1125976 in Cancer Therapy [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Phase 1 Dose Escalation Study of the Allosteric AKT Inhibitor BAY 1125976 in Advanced Solid Cancer—Lack of Association ... [ouci.dntb.gov.ua]



- 7. Phase 1 Dose Escalation Study of the Allosteric AKT Inhibitor BAY 1125976 in Advanced Solid Cancer-Lack of Association between Activating AKT Mutation and AKT Inhibition-Derived Efficacy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential off-target effects of BAY1125976].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605920#potential-off-target-effects-of-bay1125976]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com